3-(2-Fluorophenoxy)propane-1-sulfonyl chloride
Overview
Description
“3-(2-Fluorophenoxy)propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H10ClFO3S and a molecular weight of 252.69 g/mol . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of “3-(2-Fluorophenoxy)propane-1-sulfonyl chloride” consists of a propane-1-sulfonyl chloride group attached to a 2-fluorophenoxy group . The InChI code for this compound is 1S/C9H10ClFO2S/c1-7(14(10,12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 .Scientific Research Applications
Specific Scientific Field
Chemical Engineering and Life Sciences
Summary of the Application
Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed .
Methods of Application or Experimental Procedures
This new protocol features mild reaction conditions using readily available and easy-to-operate reagents . A diverse set of sulfonyl fluorides was prepared facilitating the enrichment of the sulfonyl fluoride library .
Results or Outcomes
The process resulted in the direct transformation of sulfonates or sulfonic acids into sulfonyl fluorides .
Fluorosulfonylation with Fluorosulfonyl Radicals
Specific Scientific Field
Pharmaceutical and Chemical Engineering
Summary of the Application
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Methods of Application or Experimental Procedures
This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
Results or Outcomes
The direct fluorosulfonylation with fluorosulfonyl radicals has provided a new and efficient approach for the production of sulfonyl fluorides .
Synthesis of 1-Alkyl-3-methylimidazolium Alkanesulfonate Ionic Liquids
Specific Scientific Field
Summary of the Application
1-Propanesulfonyl chloride, a related compound, has been used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The outcome of this application is the successful synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids .
Synthesis of Bioactive Molecules
Specific Scientific Field
Pharmaceutical and Chemical Engineering
Summary of the Application
Sulfonyl fluoride is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Methods of Application or Experimental Procedures
Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination, for the preparation of sulfonyl fluorides have also been reported .
Results or Outcomes
These methods have provided a concise and effective approach for C–SO2F bond formation .
Synthesis of 1-Alkyl-3-methylimidazolium Alkanesulfonate Ionic Liquids
Specific Scientific Field
Summary of the Application
1-Propanesulfonyl chloride, a related compound, has been used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The outcome of this application is the successful synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids .
Synthesis of Bioactive Molecules
Specific Scientific Field
Pharmaceutical and Chemical Engineering
Summary of the Application
Sulfonyl fluoride is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Methods of Application or Experimental Procedures
Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination, for the preparation of sulfonyl fluorides have also been reported .
Results or Outcomes
These methods have provided a concise and effective approach for C–SO2F bond formation .
properties
IUPAC Name |
3-(2-fluorophenoxy)propane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO3S/c10-15(12,13)7-3-6-14-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCFIOUHMBDDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenoxy)propane-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.